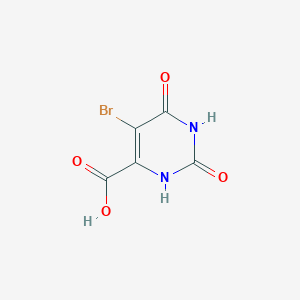

5-Bromoorotic acid

Vue d'ensemble

Description

5-Bromoorotic acid is a chemical compound with the molecular formula C5H3BrN2O4 . It is used in various chemical reactions and has several applications in the field of organic chemistry .

Molecular Structure Analysis

The molecular structure of 5-Bromoorotic acid consists of 15 bonds in total. These include 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 imide (-thio), and 1 hydroxyl group .

Applications De Recherche Scientifique

Sensing Applications

5-Bromoorotic acid: has been utilized in the development of sensing systems due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in both homogeneous assays and heterogeneous detection, allowing for the creation of sensitive and selective sensors for various analytes .

Biological Labelling

The compound’s reactivity with diols also extends to biological labelling. It can be used to tag biomolecules, which is essential for tracking and studying biological processes at the molecular level .

Protein Manipulation and Modification

Researchers have explored the use of 5-Bromoorotic acid in protein engineering. Its ability to undergo nucleophilic substitution makes it a valuable tool for modifying proteins, which can lead to advancements in understanding protein function and interactions .

Therapeutic Development

The interaction of 5-Bromoorotic acid with biological molecules has implications for therapeutic development. It can be used to design molecules that can interfere with specific biological pathways, potentially leading to new treatments for various diseases .

Separation Technologies

In the field of separation science, 5-Bromoorotic acid can be employed as a stationary phase or a derivatization agent to separate complex mixtures, especially those containing sugars and other diol-containing compounds .

Electrophoresis of Glycated Molecules

The compound has applications in electrophoresis, where it can be used to separate glycated molecules. This is particularly useful in the analysis of glycosylated proteins and other post-translationally modified biomolecules .

Synthesis of Derivatives

5-Bromoorotic acid: serves as a precursor for the synthesis of various derivatives, such as 5-phenylamino derivatives of uracil and orotic acid. These derivatives have potential applications in medicinal chemistry and drug design .

Material Science

The boronic acid moiety of 5-Bromoorotic acid can be incorporated into polymers and microparticles. These materials can be designed for analytical methods or for the controlled release of drugs, such as insulin .

Mécanisme D'action

Target of Action

5-Bromoorotic acid is a bromo derivative of orotic acid It’s known that bromo derivatives of uracil, a pyrimidine base found in rna and dna, have gained significant attention in scientific research due to their potential therapeutic and environmental applications.

Mode of Action

Biochemical Pathways

Pharmacokinetics

It’s known that 5-bromoorotic acid is soluble in water and some organic solvents , which may influence its bioavailability.

Result of Action

It’s known that bromo derivatives of uracil can potentially cause changes in dna and rna structures, which could have various molecular and cellular effects.

Action Environment

It’s known that 5-bromoorotic acid is stable under room temperature conditions , and its solubility in water and some organic solvents may influence its action and efficacy in different environments.

Propriétés

IUPAC Name |

5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYHIPBLZSIHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164487 | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoorotic acid | |

CAS RN |

15018-62-9 | |

| Record name | 5-Bromo-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoorotic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orotic acid, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the main focus of the research regarding 5-bromoorotic acid in the provided papers?

A1: The provided papers primarily focus on the synthesis and chemical modification of 5-bromoorotic acid and related compounds [, , ]. They delve into methods for introducing substituents on the uracil ring system, including the synthesis of 5-phenylamino derivatives of orotic acid [].

Q2: Does the research elaborate on the biological activity or applications of 5-bromoorotic acid?

A2: The provided research papers primarily concentrate on the chemical aspects of 5-bromoorotic acid and its derivatives. They do not extensively explore biological activity, pharmacological properties, or therapeutic applications of the compound [, , ].

Q3: What can be inferred about the potential research directions based on the provided studies?

A3: The detailed exploration of synthetic routes to modify the uracil ring structure, as seen with the 5-phenylamino derivatives [], suggests potential for further investigation into how these modifications influence the properties and potential applications of these compounds. Future research could explore if these structural alterations lead to interesting biological activities or find use in developing new materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)